
Phenoxyformohydrazide
Übersicht
Beschreibung
- Phenoxyformohydrazide is a chemical compound with the molecular formula C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> . It belongs to the class of hydrazides and contains both a phenoxy group and a formohydrazide moiety.
- The compound is used in various applications, including as a pesticide and a chemical intermediate.
Synthesis Analysis
- The synthesis of Phenoxyformohydrazide involves the reaction of a phenoxy compound (such as phenol or a phenoxy acid) with formohydrazide (H<sub>2</sub>N-N=CH-CHO).
- The specific synthetic route and conditions may vary depending on the desired purity and yield.
Molecular Structure Analysis
- The molecular structure of Phenoxyformohydrazide consists of a phenoxy group (C<sub>6</sub>H<sub>5</sub>O) attached to a formohydrazide moiety (H<sub>2</sub>N-N=CH-CHO).
- The compound has a molecular weight of approximately 152.15 g/mol.
Chemical Reactions Analysis
- Phenoxyformohydrazide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction.
- It may participate in condensation reactions or form complexes with metal ions.
Physical And Chemical Properties Analysis
- Phenoxyformohydrazide is a white crystalline solid with a melting point around 105°C.
- It is sparingly soluble in water but dissolves in organic solvents.
- The compound may exhibit moderate volatility and flammability.
Wissenschaftliche Forschungsanwendungen
-
Advanced Oxidation Processes (AOPs)
- Application : AOPs are methods used for the treatment of water and wastewater . They’re known to be more efficient than traditional biochemical degradation processes .
- Method : The specific role of Phenoxyformohydrazide in such processes is not clearly mentioned in the sources I found .
- Results : The outcomes of using Phenoxyformohydrazide in AOPs are not clearly mentioned in the sources I found .
-
Polyoxometalates (POMs)
- Application : POMs are an important group of metal–oxo nanoclusters, typically comprised of early transition metals in high oxidation states . They exhibit good pH, solvent, thermal, and redox stability, which makes them attractive components for the design of covalently integrated hybrid organic–inorganic molecules . This emerging class of ‘post-functionalizable’ hybrid-POMs constitute a valuable modular platform that permits coupling of POM properties with different organic and metal cation functionalities .
- Method : The specific role of Phenoxyformohydrazide in such processes is not clearly mentioned in the sources I found .
- Results : The outcomes of using Phenoxyformohydrazide in POMs are not clearly mentioned in the sources I found .
Safety And Hazards
- Phenoxyformohydrazide is considered hazardous due to its flammability and potential health effects.
- It may cause skin and eye irritation, respiratory irritation, and drowsiness.
- Aspiration into the lungs can be fatal.
- Proper precautions should be taken during handling and storage.
Zukünftige Richtungen
- Research on Phenoxyformohydrazide should focus on its environmental fate, long-term effects, and potential applications beyond pesticides.
- Further studies are needed to explore its interactions with biological systems and potential therapeutic uses.
Eigenschaften
IUPAC Name |
phenyl N-aminocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-9-7(10)11-6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDTZRSLSJSECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174620 | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl hydrazinecarboxylate | |
CAS RN |
20605-43-0 | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020605430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazinecarboxylic acid, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)
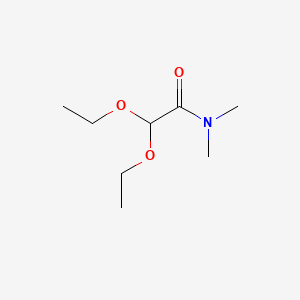
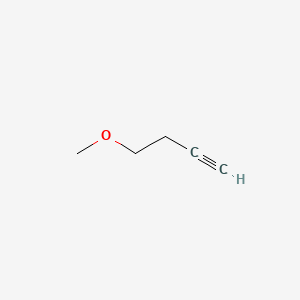
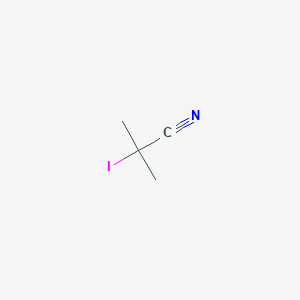
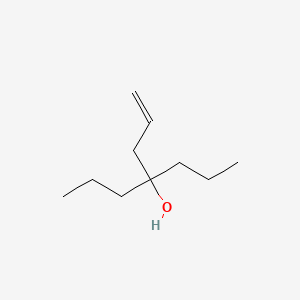
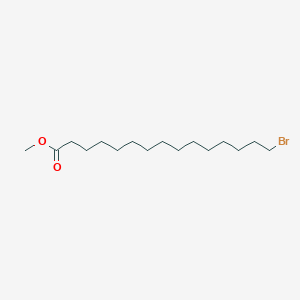




![1-[(4-Methylphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1595742.png)
